2-(Thiophen-2-yl)pyrimidin-4-ol
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Overview
Description
2-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. Thiophene is known for its aromatic properties and is often used as a building block in the synthesis of more complex molecules. Pyrimidine, on the other hand, is a fundamental structure in many biological molecules, including nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxaldehyde with guanidine in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated thiophene or pyrimidine derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 2-(Thiophen-2-yl)pyrimidin-4-ol.
Pyrimidine-2-thiol: Another heterocyclic compound with similar biological activities.
Thiophene-linked pyrimidopyrimidines: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
This compound is unique due to the combination of the thiophene and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-thiophen-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h1-5H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOOZKYTNLGMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562971 |
Source
|
Record name | 2-(Thiophen-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125903-92-6 |
Source
|
Record name | 2-(Thiophen-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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